molecular formula C16H16N2O3 B5756805 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide

2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide

Cat. No.: B5756805
M. Wt: 284.31 g/mol
InChI Key: GFIAHGQJIGSJNT-UHFFFAOYSA-N
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Description

2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide is a benzohydrazide derivative known for its significant bioactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Benzohydrazides are a class of compounds characterized by the presence of a hydrazide functional group attached to a benzene ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then acylated using 4-methylbenzoyl chloride under mild conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzohydrazide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Microwave-assisted hydrazinolysis, followed by acylation, has been shown to significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonyl groups on the benzene ring.

Scientific Research Applications

2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, benzohydrazide derivatives have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-(3-methylbenzoyl)benzohydrazide
  • 2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
  • 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

2-hydroxy-3-methyl-N’-(4-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and bioactivity compared to other benzohydrazide derivatives .

Properties

IUPAC Name

2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-8-12(9-7-10)15(20)17-18-16(21)13-5-3-4-11(2)14(13)19/h3-9,19H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIAHGQJIGSJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC(=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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